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Compound of Interest

Compound Name: 3-Methoxysulfolane

Cat. No.: B141373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 3-
Methoxysulfolane (CAS RN: 20627-66-1).[1][2] While comprehensive, peer-reviewed spectral

assignments for this specific compound are not readily available in the public domain, this

document synthesizes predicted spectroscopic data based on the known effects of its

constituent functional groups and analysis of structurally related compounds. It also includes

detailed, generalized experimental protocols for acquiring such data, intended to serve as a

practical resource for researchers.

Chemical Structure and Properties
3-Methoxysulfolane, also known as Tetrahydro-3-methoxythiophene 1,1-Dioxide, possesses a

sulfone group within a five-membered ring and a methoxy group at the 3-position.[1] This

structure imparts a high dipole moment and polarity, making it a subject of interest in various

chemical applications.

Physical and Chemical Properties:

Molecular Formula: C₅H₁₀O₃S[1]

Molecular Weight: 150.20 g/mol [1]

Boiling Point: 115 °C at 0.1 Torr[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b141373?utm_src=pdf-interest
https://www.benchchem.com/product/b141373?utm_src=pdf-body
https://www.benchchem.com/product/b141373?utm_src=pdf-body
https://www.scbt.com/ja/p/3-methoxysulfolane-20627-66-1
https://m.chemicalbook.com/ProductChemicalPropertiesCB81514926_EN.htm
https://www.benchchem.com/product/b141373?utm_src=pdf-body
https://www.scbt.com/ja/p/3-methoxysulfolane-20627-66-1
https://www.scbt.com/ja/p/3-methoxysulfolane-20627-66-1
https://www.scbt.com/ja/p/3-methoxysulfolane-20627-66-1
https://m.chemicalbook.com/ProductChemicalPropertiesCB81514926_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Density (Predicted): 1.25 ± 0.1 g/cm³[2]

Solubility: Chloroform, Methanol[2]

Caption: Chemical structure of 3-Methoxysulfolane.

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 3-Methoxysulfolane.

These predictions are based on established chemical shift ranges for similar functional groups

and environments.

¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methoxysulfolane

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

-OCH₃ 3.3 - 3.5 s N/A

H on C3 3.8 - 4.2 m -

H on C2 2.2 - 2.6 m -

H on C4 2.0 - 2.4 m -

H on C5 2.9 - 3.3 m -

Note: The protons on the sulfolane ring will exhibit complex splitting patterns due to

diastereotopicity and coupling with each other. The methoxy group is expected to be a singlet.

¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methoxysulfolane
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Carbon Predicted Chemical Shift (δ, ppm)

-OCH₃ 56 - 59

C3 75 - 85

C2 25 - 35

C4 25 - 35

C5 50 - 55

Note: The carbon attached to the methoxy group (C3) is expected to have the largest chemical

shift among the ring carbons due to the deshielding effect of the oxygen atom.

FT-IR Spectroscopy Data
Table 3: Predicted FT-IR Absorption Bands for 3-Methoxysulfolane

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (alkane) 2850 - 3000 Medium-Strong

S=O stretch (sulfone) 1300 - 1350 and 1120 - 1160 Strong

C-O stretch (ether) 1070 - 1150 Strong

C-S stretch 600 - 800 Medium-Weak

Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation for 3-Methoxysulfolane
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m/z Possible Fragment

150 [M]⁺ (Molecular Ion)

119 [M - OCH₃]⁺

86 [M - SO₂]⁺

71 [M - SO₂ - CH₃]⁺

55 [C₄H₇]⁺

45 [CH₃O=CH₂]⁺

Note: The molecular ion peak is expected at m/z 150. Common fragmentation pathways

include the loss of the methoxy group and the sulfone group.

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of 3-
Methoxysulfolane. These should be adapted based on the specific instrumentation and

experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Reagents:

3-Methoxysulfolane sample

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes (5 mm)

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

NMR Spectrometer (e.g., 300, 400, or 500 MHz)
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Procedure:

Sample Preparation: Dissolve 5-10 mg of 3-Methoxysulfolane in approximately 0.6-0.7 mL

of a deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal

reference (0 ppm).

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the raw data.
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Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 3-Methoxysulfolane.

Materials and Reagents:

3-Methoxysulfolane sample

Salt plates (e.g., NaCl or KBr) or an ATR accessory

Instrumentation:

FT-IR Spectrometer

Procedure:

Sample Preparation (Neat Liquid):

Place a drop of the liquid sample between two salt plates to create a thin film.

Sample Preparation (ATR):

Place a drop of the liquid sample directly onto the ATR crystal.

Background Spectrum:

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal)

to subtract atmospheric and instrumental interferences.

Sample Spectrum:

Place the prepared sample in the spectrometer's sample holder.
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Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-
Methoxysulfolane.

Materials and Reagents:

3-Methoxysulfolane sample

Volatile solvent (e.g., methanol, acetonitrile)

Instrumentation:

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI,

Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure:

Sample Preparation:

For EI-MS, the sample can be introduced directly via a heated probe or through a GC

inlet.

For ESI-MS, prepare a dilute solution of the sample in a suitable volatile solvent.

Instrument Setup:

Calibrate the mass spectrometer using a known standard.
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Set the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI).

Set the mass analyzer to scan over the desired mass range (e.g., m/z 40-400).

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum.

Data Analysis:

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Experimental Workflow and Data Integration
The characterization of 3-Methoxysulfolane involves a logical flow of experiments to confirm

its structure and purity.
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Spectroscopic Analysis Workflow for 3-Methoxysulfolane
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Caption: A typical workflow for the spectroscopic characterization of 3-Methoxysulfolane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 3-Methoxysulfolane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141373#spectroscopic-characterization-of-3-
methoxysulfolane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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